7-Hydroxy granisetron

CYP1A1 phenotyping drug metabolism enzyme-specific biomarker

Using parent granisetron as a CYP1A1 probe introduces confounding variables due to its dual CYP1A1/CYP3A4 metabolic pathways, producing both 7-hydroxy and 9'-desmethyl metabolites at variable ratios in human liver microsomes. 7-Hydroxy granisetron eliminates this ambiguity. • Validated CYP1A1 probe: terminal metabolic endpoint with biphasic kinetics (Vmax=0.3 pmol/min/10⁶ cells, Km=5.5 μM); 30-40 μM substrate with ≥90 min incubation. • Essential LC-MS/MS reference standard: validated linear range 0.1-100 ng/mL (plasma), accuracy >85%, CV <10%. • Selective 5-HT3 antagonist: negligible affinity for 5-HT1, 5-HT2, 5-HT4, D2, or opioid receptors-superior to ondansetron-based alternatives. Supplied with comprehensive CoA; custom synthesis and bulk packaging available.

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
Cat. No. B1242204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy granisetron
Synonyms7-hydroxy-1-methyl-N-(endo-9-methyl-9-azabicyclo(3.3.1)non-3-yl)-1H-indazole-3-carboxamide
7-hydroxygranisetron
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
InChIInChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)
InChIKeyAJEBHUMZPBDLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Granisetron: Active Metabolite & CYP1A1 Biomarker


7-Hydroxy granisetron (7OH-G) is the principal pharmacologically active metabolite of the selective serotonin 5-HT3 receptor antagonist granisetron. Formed via aromatic ring 7-hydroxylation [1], it retains nanomolar binding affinity for the 5-HT3 receptor comparable to the parent compound while serving as a highly specific biomarker for cytochrome P450 1A1 (CYP1A1) enzymatic activity [2]. Unlike the parent drug granisetron, which undergoes multiple metabolic pathways, 7-hydroxy granisetron represents a defined terminal metabolic endpoint that enables precise pharmacokinetic monitoring and CYP1A1 phenotyping in both preclinical and clinical research settings [3].

CYP1A1 Phenotyping Probe
Bioanalytical Reference Standard

Defined metabolic endpoint for CYP1A1-specific activity assessment and LC-MS/MS method development. Supports pharmacokinetic monitoring and enzyme induction research in in vitro and ex vivo models.

Why 7-Hydroxy Granisetron Is Irreplaceable


Substituting granisetron for 7-hydroxy granisetron in analytical or metabolic research applications introduces critical confounding variables due to fundamentally divergent metabolic enzyme dependencies. Granisetron is metabolized via two distinct cytochrome P450 pathways: 7-hydroxylation catalyzed primarily by CYP1A1, and 9'-demethylation catalyzed by CYP3A4 [1]. In contrast, 7-hydroxy granisetron represents the terminal product of the CYP1A1-specific pathway and does not undergo further CYP-mediated oxidation. This distinction is quantitative and functional—research has documented marked inter-individual differences in the formation ratio of 7-hydroxygranisetron to 9'-desmethylgranisetron in human liver microsomes [2]. Consequently, parent granisetron cannot serve as a specific probe for CYP1A1 activity, nor can it provide the defined metabolic endpoint required for validated bioanalytical method calibration in LC-MS/MS workflows where 7-hydroxy granisetron serves as the quantitative target [3].

7-Hydroxy Granisetron
Granisetron
Parent drug undergoes dual CYP1A1/CYP3A4 metabolism, confounding single-enzyme endpoint interpretation.
7-Hydroxy Granisetron
Granisetron
Different LLOQ and matrix sensitivity profile reported in validated LC-MS/MS methods; quantitative target may shift.
7-Hydroxy Granisetron
Other 5-HT3 Antagonists
Receptor selectivity profile may differ (e.g., additional 5-HT4, μ-opioid binding); class-level inference requires review.

7-Hydroxy Granisetron Comparative Evidence


CYP1A1 Metabolic Specificity

7-Hydroxygranisetron was produced almost exclusively by CYP1A1, while 9'-desmethylgranisetron was preferentially produced by CYP3A4 [1]. An anti-human CYP1A1 antibody completely inhibited 7-hydroxylation in human liver microsomes, whereas an anti-CYP3A4 antibody produced no inhibition of this pathway [2]. The differential is qualitative and absolute—CYP1A1 accounts for essentially 100% of 7-hydroxygranisetron formation, establishing this metabolite as a highly specific functional probe for CYP1A1 activity in vitro and ex vivo.

CYP1A1 Specificity
Head-to-head
~100% CYP1A1 exclusivity
Unambiguous single-enzyme metabolic endpoint
Anti-CYP1A1 antibody completely inhibited formation; CYP3A4 antibody showed no effect
CYP1A1 phenotyping drug metabolism enzyme-specific biomarker

5-HT3 Receptor Selectivity

Granisetron, dolasetron and its major metabolite are pure 5-HT3 antagonists, while ondansetron and tropisetron are weak antagonists at the 5-HT4 receptor. Ondansetron has also been demonstrated to bind at other serotonin receptors and to the opioid μ receptor [1]. This receptor selectivity profile distinguishes 7-hydroxy granisetron—which maintains the receptor-binding characteristics of its parent—from alternative 5-HT3 antagonist metabolites that exhibit broader receptor engagement.

Receptor Selectivity
Class-level
Pure 5-HT3 antagonist profile
Supports cleaner pharmacological fingerprint
Negligible affinity for 5-HT1, 5-HT2, 5-HT4, D2, opioid receptors (class-level inference)
5-HT3 receptor pharmacology receptor selectivity profiling antiemetic drug development

Bioanalytical Detection Sensitivity

In a validated LC-MS/MS method, the lower limit of quantification (LLOQ) for 7-hydroxy granisetron in human plasma was 0.1 ng/mL, compared to 0.5 ng/mL for granisetron in the same matrix [1]. In urine, the LLOQ was 2 ng/mL for both analytes, with upper limits of quantification extending to 1000 ng/mL for 7-hydroxy granisetron and 2000 ng/mL for granisetron [2]. An earlier HPLC-fluorescence method achieved an LLOQ of 0.1 ng/mL for 7-hydroxy granisetron in plasma with a linear range extending to 50 ng/mL [3].

Detection Sensitivity
Head-to-head
LLOQ 0.1 ng/mL (7-OH) vs 0.5 ng/mL (parent)
Enables lower-concentration PK sampling
Human plasma LC-MS/MS; validated method, MRM detection
bioanalytical method validation LC-MS/MS quantification pharmacokinetic sampling

Circulating Metabolite Predominance

In human subjects receiving intravenous or oral granisetron, 7-hydroxy-granisetron was identified as the major metabolite, with lesser quantities of the 6,7-dihydrodiol and their conjugates [1]. At low, clinically relevant concentrations of granisetron, the 7-hydroxy metabolite predominated [2]. Unchanged granisetron accounted for only 5-25% of the excreted dose in urine, with the majority of the dose recovered as metabolites [3].

Metabolite Abundance
Cross-study
Major circulating species
Comprehensive exposure assessment endpoint
Parent granisetron only 5–25% of excreted dose; 7-OH predominates in human subjects
drug metabolism pharmacokinetic profiling therapeutic drug monitoring

7-Hydroxy Granisetron Applications


CYP1A1 Phenotyping & Drug Interaction Studies

7-Hydroxy granisetron serves as a validated, highly specific biomarker for CYP1A1 activity in primary human hepatocytes, with confirmed biphasic Michaelis-Menten kinetics (Vmax = 0.3 pmol/(min×million cells), Km = 5.5 μM) and established assay parameters of 30-40 μM granisetron with 90-minute minimum incubation [1]. This compound is the preferred probe for CYP1A1 induction studies in populations exposed to polycyclic aromatic hydrocarbons, where CYP1A1 exhibits high inducibility relevant to clinical drug interaction assessment [2].

LC-MS/MS Bioanalytical Reference Standard

7-Hydroxy granisetron is an essential analytical reference standard for the development and validation of LC-MS/MS methods quantifying granisetron pharmacokinetics. Validated methods demonstrate linear calibration from 0.1-100 ng/mL in human plasma and 2-1000 ng/mL in urine, with accuracies >85% and precision CV <10% [3]. Procurement of 7-hydroxy granisetron as a certified reference material is required for compliance with bioanalytical method validation guidelines in clinical pharmacokinetic studies.

Granisetron Pharmacogenomics

In pharmacogenomic investigations of inter-individual variability in granisetron response, 7-hydroxy granisetron quantification provides the primary endpoint for assessing CYP1A1 metabolic capacity. The marked inter-individual differences observed in the ratio of 7-hydroxygranisetron to 9'-desmethylgranisetron formation in human liver microsomes necessitate direct measurement of this metabolite rather than reliance on parent drug concentrations alone [4].

5-HT3 Receptor Selective Pharmacology

For investigators studying 5-HT3 receptor signaling where receptor selectivity is paramount, 7-hydroxy granisetron maintains the pure 5-HT3 antagonist profile characteristic of the granisetron class—with negligible affinity for 5-HT1, 5-HT2, 5-HT4, dopamine D2, or opioid receptors [5]. This contrasts with ondansetron-based alternatives that exhibit additional binding at 5-HT4 and μ-opioid receptors, making 7-hydroxy granisetron the more selective tool for isolating 5-HT3-mediated pharmacology.

Application
Selection Property
Validation Focus
CYP1A1 Induction & Drug Interaction Research
Single-enzyme metabolic probe
CYP1A1 activity confirmation in hepatocytes/microsomes
LC-MS/MS Bioanalytical Method Development
Validated sensitivity in research plasma/urine
LLOQ and accuracy in target matrix
CYP1A1 Pharmacogenomic Studies
Metabolite ratio endpoint
7-OH/9’-desmethyl ratio quantification
5-HT3 Receptor Signaling Research
Pure 5-HT3 antagonist profile
Off-target receptor binding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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